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Compound of Interest

Compound Name:
(R)-1-(3-Chlorophenyl)butan-1-

amine

Cat. No.: B15226149

Get Quote

Executive Summary
(R)-1-(3-Chlorophenyl)butan-1-amine is a chiral primary amine characterized by a 3-

chlorophenyl moiety attached to the

-carbon of a butylamine chain. As a specific enantiomer of the parent racemate (CAS: 51089-
99-7), it serves as a critical scaffold in medicinal chemistry, particularly for programs targeting
monoamine transporters and calcium-sensing receptors. This guide delineates its molecular
identity, solid-state properties, synthetic accessibility, and analytical protocols for enantiomeric
purity determination.

Molecular Identity & Stereochemical Analysis[1]
The compound exists as a free base liquid under ambient conditions but is frequently handled

as a hydrochloride or tartrate salt to enhance stability and crystallinity.
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Parameter Technical Specification

IUPAC Name (1R)-1-(3-chlorophenyl)butan-1-amine

Common Synonyms

(R)-3-Chloro-

-propylbenzylamine; (R)-1-(3-

Chlorophenyl)butylamine

Molecular Formula

C

H

ClN

Molecular Weight 183.68 g/mol

Chiral Center C1 (Benzylic position)

Configuration (R)-enantiomer

CAS Number

Racemic: 51089-99-7 (S)-Enantiomer: 1391433-

10-5 (R)-Enantiomer: Not widely indexed (Refer

as optical antipode of 1391433-10-5)

SMILES CCCCC1=CC=CC(Cl)=C1

Stereochemical Configuration
The (R)-configuration dictates the spatial arrangement of the propyl chain and the amine group

relative to the chlorophenyl ring. In biological systems, this stereochemistry is often the

determinant for high-affinity binding vs. off-target toxicity.

Optical Rotation: The specific rotation

is equal in magnitude but opposite in sign to the (S)-enantiomer.[1] While solvent-dependent,
benzylic amines of this class typically exhibit significant rotation values (

) in polar protic solvents like methanol.

Physicochemical Characteristics
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The following data aggregates predicted and experimental values derived from structural

analogues and available safety data sheets.

Property Value / Range Context & Causality

Physical State Pale yellow liquid (Free Base)

Typical for short-chain benzylic

amines; prone to

oxidation/carbamate formation.

Boiling Point 253.5 ± 15.0 °C (760 mmHg)

High boiling point due to

intermolecular hydrogen

bonding (N-H).

Density 1.07 ± 0.06 g/cm³

Halogenation (Cl) increases

density relative to non-

substituted analogues.

pKa (Conjugate Acid) 9.0 – 9.5 (Predicted)

The electron-withdrawing Cl-

group slightly lowers basicity

compared to 1-phenylbutan-1-

amine (pKa ~9.8).

LogP (Lipophilicity) 3.14

Highly lipophilic; indicates

good blood-brain barrier (BBB)

permeability but poor aqueous

solubility.

Solubility (Water) < 1 mg/mL (pH 7)

Requires acidification (pH < 4)

for aqueous solubility (salt

formation).

Solubility (Organic) Miscible
Soluble in DCM, Methanol,

DMSO, Ethyl Acetate.

Synthetic Routes & Chiral Resolution
To obtain high enantiomeric excess (ee > 98%), two primary strategies are employed:

Asymmetric Synthesis or Classical Resolution.

Strategy A: Classical Resolution (Scalable)
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Starting from the racemic amine (synthesized via reductive amination of 1-(3-

chlorophenyl)butan-1-one), the (R)-enantiomer is isolated via fractional crystallization.

Resolving Agent: (S)-Mandelic acid or N-Acetyl-L-leucine often yield crystalline

diastereomeric salts.

Mechanism: The solubility difference between the (R,S)-salt and (S,S)-salt in ethanol/water

mixtures allows for selective precipitation.

Strategy B: Asymmetric Reductive Amination (High
Precision)
Direct synthesis from the ketone precursor using a chiral auxiliary or catalyst.

Precursor: 1-(3-chlorophenyl)butan-1-one (CAS: 21550-08-3).[2]

Reagent: Ellman’s Sulfinamide ((R)-tert-butanesulfinamide).

Protocol: Condensation to form the chiral ketimine, followed by diastereoselective reduction.

1-(3-Chlorophenyl)
butan-1-one

Racemic Amine
(Liquid)

Reductive Amination
(NaBH3CN / NH4OAc) Salt Formation

with (S)-Mandelic Acid
Add Resolving Agent Fractional

Crystallization
EtOH/H2O Reflux Base Liberation

(NaOH)
Isolate Solid (R)-1-(3-Chlorophenyl)

butan-1-amine (>99% ee)
Extraction (DCM)

Click to download full resolution via product page

Figure 1: Workflow for the classical resolution of the racemic amine to isolate the (R)-

enantiomer.

Analytical Methodologies
Validating the identity and purity of (R)-1-(3-Chlorophenyl)butan-1-amine requires a multi-

faceted approach.

Chiral HPLC Method
Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based

chiral stationary phase is required.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic amine

interacting with silanol groups.

Detection: UV at 220 nm (Absorption of the chlorophenyl ring).

NMR Characterization[1]
1H NMR (CDCl3, 400 MHz): Diagnostic signals include the benzylic proton (triplet/multiplet

at ~3.9 ppm) and the aromatic protons (multiplet, 7.1–7.4 ppm). The propyl chain appears as

a series of multiplets upfield (0.9–1.8 ppm).

Analytical Decision Tree
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Figure 2: Quality control decision tree for validating chiral amine building blocks.

Stability & Handling Protocols
As a free base, the compound is susceptible to oxidative degradation and reaction with

atmospheric CO

to form carbamates.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Salt Formation: For long-term storage, conversion to the Hydrochloride (HCl) salt is

recommended.

Protocol: Dissolve free base in diethyl ether, cool to 0°C, and add 2M HCl in ether

dropwise. Filter the resulting white precipitate.

Safety: The compound is an irritant and potentially corrosive.[3] Standard PPE (gloves,

goggles, fume hood) is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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